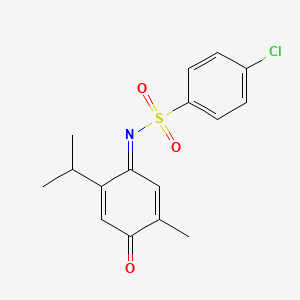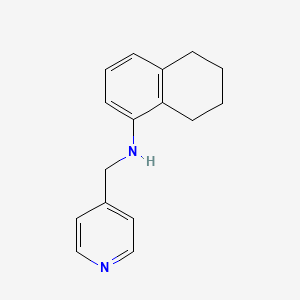
(4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine, also known as PVTN, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. PVTN is a derivative of naphthalene and contains a pyridine ring, making it a heterocyclic compound.
科学的研究の応用
(4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. Additionally, this compound has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine involves its ability to interact with specific proteins and enzymes in the body. This compound has been shown to bind to tubulin, a protein involved in cell division, and inhibit its activity. This inhibition of tubulin results in the disruption of microtubule formation, which is essential for cell division and growth. Additionally, this compound has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the formation of blood vessels that supply nutrients to the tumor. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
実験室実験の利点と制限
One advantage of using (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine in lab experiments is its ability to selectively target specific proteins and enzymes, making it a useful tool for studying their functions. Additionally, this compound has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials. Finally, this compound may have potential applications in other areas of research such as drug delivery and imaging.
合成法
The synthesis of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine involves the reaction of 5,6,7,8-tetrahydro-1-naphthylamine with 4-bromomethylpyridine hydrobromide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as a white solid with a melting point of 120-122°C.
特性
IUPAC Name |
N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13/h3,5,7-11,18H,1-2,4,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFORFCPZMZURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

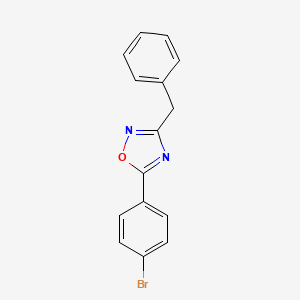
![3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5798673.png)
![2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798678.png)
![2-methyl-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5798680.png)

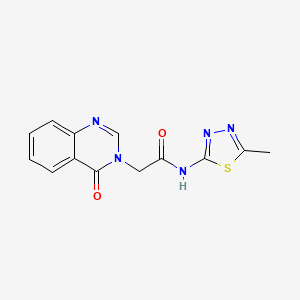
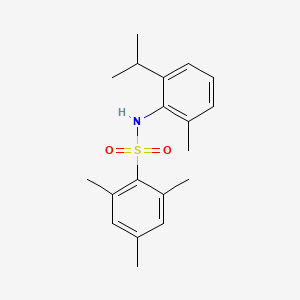
![1-methyl-3-[(4-phenyl-1-piperidinyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5798703.png)
![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)

![2-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5798735.png)

![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5798746.png)
